molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6

4-Bromobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1282756
CAS No.: 5194-37-6
M. Wt: 257.11 g/mol
InChI Key: LAYNZUFIYSYHIV-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Derivatives in Organic Synthesis

In the field of organic synthesis, benzo[b]thiophene and its derivatives are highly valued as versatile building blocks and intermediates. benthamdirect.comingentaconnect.com The inherent aromaticity and the presence of a sulfur heteroatom provide unique electronic properties and multiple sites for functionalization, allowing chemists to construct a wide array of complex molecular architectures. nih.gov The development of mild and efficient synthetic methods to access the benzo[b]thiophene skeleton has been a focus of intensive research, reflecting its importance to the chemical community. benthamdirect.comingentaconnect.com These synthetic advancements have made substituted benzo[b]thiophenes readily accessible starting materials for creating larger, more intricate structures for various applications, including pharmaceuticals and dyes like thioindigo. wikipedia.org

Importance of Benzo[b]thiophene Core in Medicinal Chemistry and Drug Discovery

The benzo[b]thiophene nucleus is of paramount interest to medicinal chemists due to its association with a broad spectrum of pharmacological activities. ingentaconnect.comresearchgate.netnih.gov Its structural similarity to biologically active compounds makes it a key component in the design of new and potent therapeutic agents. researchgate.netnih.gov

The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery. researchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a variety of active pharmaceutical ingredients. researchgate.net The versatility of the benzo[b]thiophene core allows it to serve as a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net By strategically modifying the core with different functional groups, medicinal chemists can fine-tune the compound's physicochemical properties and biological interactions to develop targeted therapies. nih.gov

The structural versatility of the benzo[b]thiophene core has led to the discovery and development of compounds with a wide range of therapeutic applications. ijpsjournal.comrsc.org Derivatives have been extensively investigated and have shown potential as antimicrobial, anti-inflammatory, antioxidant, anticancer, anti-tubercular, anti-diabetic, and anticonvulsant agents. researchgate.netnih.govijpsjournal.com This broad bioactivity has culminated in the development of several clinically used drugs containing the benzo[b]thiophene moiety. researchgate.netnih.gov Notable examples include raloxifene (B1678788) (used for osteoporosis prevention), zileuton (B1683628) (an asthma treatment), and the antifungal agent sertaconazole. wikipedia.orgrsc.org

Table 1: Therapeutic Potential of Benzo[b]thiophene Derivatives

Therapeutic AreaResearch Findings
Anticancer Derivatives have shown promising activity against various cancer cell lines, with some acting as inhibitors of enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) or as selective estrogen receptor modulators (SERMs). nih.govrsc.org
Anti-inflammatory Compounds have been developed as agents to treat inflammatory conditions. ingentaconnect.comrsc.org Zileuton, for instance, is used to manage asthma. wikipedia.orgresearchgate.net
Antimicrobial The scaffold is a component of various agents with antibacterial and antifungal properties. researchgate.netnih.govrsc.org Sertaconazole is a clinically used antifungal drug. wikipedia.orgrsc.org
Anticonvulsant Research has indicated the potential of benzo[b]thiophene derivatives in managing convulsions. researchgate.netnih.govijpsjournal.com
Antitubercular Certain derivatives have been identified as having activity against the bacterium that causes tuberculosis. researchgate.netijpsjournal.comrsc.org
Antioxidant The chemical structure lends itself to the development of compounds that can combat oxidative stress. ingentaconnect.comresearchgate.netnih.gov
Anti-diabetic The scaffold has been explored for its potential in developing new treatments for diabetes. researchgate.netijpsjournal.comrsc.org
Neuroprotective Some derivatives have been investigated as cognition-enhancing agents and cholinesterase inhibitors for potential application in Alzheimer's disease. nih.gov

Overview of 4-Bromobenzo[b]thiophene-2-carboxylic Acid in Research Context

This compound (CAS 5194-37-6) is a specific derivative of the benzo[b]thiophene scaffold. scbt.comchembk.com Within the research context, this compound primarily serves as a crucial organic synthetic intermediate and building block. guidechem.com Its structure, featuring a reactive carboxylic acid group at the 2-position and a bromine atom at the 4-position, allows for diverse chemical modifications. The bromine atom, in particular, provides a handle for cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecules. This makes it a valuable precursor in the synthesis of larger, pharmacologically active compounds and functional materials. guidechem.com For example, the parent compound, 4-Bromobenzo[b]thiophene, is known as an important intermediate for drugs used in the treatment of schizophrenia. patsnap.com

Table 2: Chemical Compound Properties

PropertyValue
Compound Name This compound
CAS Number 5194-37-6 scbt.comchembk.com
Molecular Formula C₉H₅BrO₂S scbt.comchembk.com
Molar Mass 257.10 g/mol scbt.comchembk.com
Appearance Solid
Role Research chemical, Synthetic intermediate guidechem.combiosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYNZUFIYSYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541559
Record name 4-Bromo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5194-37-6
Record name 4-Bromo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromobenzo B Thiophene 2 Carboxylic Acid and Its Precursors

Traditional and Established Synthetic Routes to 4-Bromobenzo[b]thiophene

Traditional methods for synthesizing the 4-bromobenzo[b]thiophene core often rely on a cyclization reaction to form the thiophene (B33073) ring fused to the benzene (B151609) ring, followed by a decarboxylation step.

Synthesis via 2-bromo-6-fluorobenzaldehyde and Thioglycolic Acid

An established synthetic pathway to the benzo[b]thiophene core starts with 2-bromo-6-fluorobenzaldehyde as a key raw material. patsnap.com This method involves a cyclization reaction with thioglycolic acid in a solvent such as dimethylformamide (DMF). patsnap.com The reaction proceeds to form the intermediate 4-bromobenzo[b]thiophene-2-carboxylic acid. This step is fundamental in creating the fused bicyclic ring system characteristic of benzo[b]thiophenes.

Decarboxylation Processes in 4-Bromobenzo[b]thiophene Synthesis

Following the formation of this compound, a subsequent decarboxylation step is traditionally required to yield 4-bromobenzo[b]thiophene. patsnap.com This process typically involves heating the carboxylic acid intermediate at high temperatures in the presence of a quinoline and copper powder system. patsnap.com This high-temperature decarboxylation is a critical, albeit sometimes challenging, step in the traditional synthesis. google.com

Research into analogous compounds, such as 4-chlorobenzo[b]thiophene, has focused on creating safer and more efficient decarboxylation processes. blogspot.com Thermal analysis has shown that it is vital to avoid the coexistence of the decarboxylated product with the reaction base at high temperatures, making the continuous removal of the product, for instance by distillation under reduced pressure, a key safety and efficiency measure. blogspot.com The development of newer synthetic routes often aims to circumvent this aggressive, high-temperature step entirely. google.com

Advanced and Novel Synthetic Approaches to 4-Bromobenzo[b]thiophene

More recent synthetic strategies have been developed to overcome the limitations of traditional methods, such as harsh reaction conditions and high temperatures. These novel routes offer milder conditions, improved yields, and are more suitable for industrial-scale production. google.com

Etherification Reactions for Precursor Formation

SolventBaseHalogenated Methyl MercaptanTemperature (°C)Time (h)Yield (%)
DMFSodium hydroxideBromomethyl mercaptan10-15286
AcetonePotassium carbonateChloromethyl mercaptan30-35493
THFSodium carbonateChloromethyl mercaptan75-80689

Data sourced from patent CN110818679A, describing the synthesis of the 2-chloro (or bromo) methylthio-6-bromobenzaldehyde intermediate. google.com

Wittig Reaction in 4-Bromobenzo[b]thiophene Synthesis

The Wittig reaction is a cornerstone of a novel synthetic approach that avoids the high-temperature decarboxylation step. google.com This reaction converts aldehydes or ketones into alkenes using a phosphonium ylide, also known as a Wittig reagent. wikipedia.org In the synthesis of 4-bromobenzo[b]thiophene, the intermediate 2-chloro (or bromo) methylthio-6-bromobenzaldehyde is first reacted with triphenylphosphine to generate a quaternary phosphonium salt. google.commasterorganicchemistry.com This salt is then treated with a base to form the corresponding ylide. An intramolecular Wittig reaction follows, where the ylide reacts with the aldehyde group on the same molecule. This cyclization directly forms the 4-bromobenzo[b]thiophene product and triphenylphosphine oxide. google.commasterorganicchemistry.com This method is advantageous as it proceeds under milder conditions and is well-suited for large-scale industrial production, offering high yields and purity. google.com

Microwave-Assisted Synthesis of Benzo[b]thiophene Scaffolds

Microwave-assisted synthesis has emerged as a modern and efficient technique for the rapid construction of various heterocyclic scaffolds, including benzo[b]thiophenes. merckmillipore.comnih.gov This technology utilizes microwave irradiation to heat reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov For instance, the synthesis of 3-aminobenzo[b]thiophene scaffolds has been achieved in high yields (58-96%) by irradiating 2-halobenzonitriles and methyl thioglycolate in a microwave reactor. merckmillipore.com This approach has been successfully applied to the synthesis of the core motifs of various kinase inhibitors. merckmillipore.comrsc.org While not a direct synthesis of the title compound, the technique demonstrates a powerful and rapid method for assembling the fundamental benzo[b]thiophene ring system, which can then be further functionalized. nih.gov

Electrophilic Cyclization Methodologies

Electrophilic cyclization represents a powerful strategy for the synthesis of the benzo[b]thiophene scaffold. This approach typically involves the intramolecular cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain.

One prominent method utilizes o-alkynyl thioanisoles as precursors. The reaction proceeds through an electrophilic sulfur-mediated cyclization. nih.govorganic-chemistry.org A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt can be employed as the source of electrophilic thiomethyl for the cyclization of 2-alkynylthioanisoles, leading to the formation of 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.govorganic-chemistry.org This method is advantageous due to its use of moderate reaction conditions and tolerance of various functional groups. nih.govorganic-chemistry.org

Another approach involves the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. Treatment of this starting material with neat polyphosphoric acid at elevated temperatures (around 85°C to 90°C) results in a mixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenes. google.com

Furthermore, benzo[b]thiophenes can be synthesized from arylmercapto acetals. These precursors can undergo cyclization in the gas phase using a ZnCl₂-impregnated montmorillonite catalyst or in boiling toluene with Amberlyst A-15 as the catalyst. chemicalbook.com

The table below summarizes various electrophilic cyclization methodologies for the synthesis of benzo[b]thiophene derivatives.

PrecursorReagent/CatalystProductKey Features
o-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborate2,3-Disubstituted benzo[b]thiophenesHigh yields, moderate conditions nih.govorganic-chemistry.org
α-(3-Methoxyphenylthio)-4-methoxyacetophenonePolyphosphoric acidMixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenesAcid-catalyzed cyclization/rearrangement google.com
Arylmercapto acetalsZnCl₂-impregnated montmorillonite or Amberlyst A-15Benzo[b]thiopheneGas-phase or solution-phase cyclization chemicalbook.com

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves a multi-step process starting from precursors that are subsequently functionalized.

Hydrolysis of Benzo[b]thiophene-2-carboxylate Esters

A common and straightforward method for obtaining this compound is through the hydrolysis of its corresponding ester, such as ethyl 4-bromobenzo[b]thiophene-2-carboxylate. This transformation is typically achieved under basic conditions, for example, by heating the ester with a solution of sodium hydroxide in a suitable solvent like ethanol or methanol (B129727), followed by acidification to precipitate the carboxylic acid. While specific reaction conditions for the 4-bromo derivative were not detailed in the provided search results, the hydrolysis of benzo[b]thiophene esters is a standard and widely used procedure in organic synthesis. chemshuttle.com

Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the functionalization of the benzo[b]thiophene core. nih.govorganic-chemistry.orgrsc.org These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl or other organic moieties onto the benzo[b]thiophene scaffold.

The Suzuki coupling involves the reaction of a halo-benzo[b]thiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base. While carboxylic acid groups can sometimes interfere with Suzuki reactions, modifications to the reaction conditions, such as the choice of catalyst or the use of a microwave reactor, can overcome these challenges. reddit.com It is also common practice to protect the carboxylic acid as an ester, perform the coupling, and then hydrolyze the ester to the desired carboxylic acid. reddit.com

The Stille coupling utilizes an organostannane reagent to couple with a halide or pseudohalide. organic-chemistry.org This method is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org For instance, the Stille coupling has been shown to be highly effective for the functionalization of heterocycles like thiophenes, often providing excellent yields. nih.gov

These coupling reactions are typically performed on a pre-existing bromo-substituted benzo[b]thiophene derivative, allowing for the synthesis of a diverse library of functionalized compounds.

Bromination Strategies for Substituted Benzo[b]thiophenes

The direct bromination of the benzo[b]thiophene ring system is a key strategy for introducing a bromine atom at a specific position. The regioselectivity of the bromination is influenced by the existing substituents on the ring and the choice of brominating agent and reaction conditions.

For unsubstituted benzo[b]thiophene, electrophilic substitution, including bromination, predominantly occurs at the 3-position. chemicalbook.comcdnsciencepub.com However, the presence of directing groups can alter this selectivity. For example, 7-methoxybenzo[b]thiophene undergoes bromination at the 4-position. researchgate.net

Various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction mechanism for bromination with NBS is thought to proceed through the formation of a bromonium ion. researchgate.net The choice of solvent can also influence the outcome of the bromination reaction.

A method for controlling the degree of bromination in thiophene derivatives involves reaction with a lithium source followed by the addition of bromine. google.com This approach allows for more precise control over the number and position of bromine atoms introduced.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound and its precursors are highly dependent on the careful optimization of reaction conditions.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the outcome of the synthetic steps. For instance, in the synthesis of 4-bromobenzo[b]thiophene from 1-bromo-3-(2,2-dimethoxyethylthio)benzene, chlorobenzene is used as the solvent for the cyclization step, which is carried out at a high temperature (120-130°C). guidechem.com In another example, the synthesis of 4-bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde involves the use of acetone or THF as the solvent for the initial reaction, with temperatures ranging from 30-35°C to 75-80°C. google.com

Temperature control is also critical. The bromination of thiophene derivatives can be performed at temperatures ranging from -100°C to 0°C to control the degree of bromination. google.com In the synthesis of 4-bromobenzo[b]thiophene, a reaction temperature of 120°C is employed to drive the reaction to completion. chemicalbook.com Conversely, acylation reactions on the benzo[b]thiophene ring are often carried out at lower temperatures, from -10°C to 25°C, with 0°C being the preferred temperature. google.com

The following table provides examples of the impact of solvent and temperature on the synthesis of benzo[b]thiophene derivatives.

Reaction StepSolventTemperatureEffect
Cyclization of 1-bromo-3-(2,2-dimethoxyethylthio)benzeneChlorobenzene120-130°CPromotes intramolecular cyclization guidechem.com
Reaction of 2-bromo-6-fluorobenzaldehydeAcetone30-35°CFavorable for the initial substitution reaction google.com
Bromination of thiophene derivativesNot specified-100°C to 0°CControls the extent of bromination google.com
Acylation of benzo[b]thiophene1,2-Dichloroethane0°COptimal for the acylation reaction google.com

Catalyst Systems in Synthesis

The primary strategies for synthesizing the 4-bromobenzo[b]thiophene backbone and for the subsequent introduction of the carboxylic acid group at the 2-position involve distinct catalytic approaches. These include the cyclization to form the benzothiophene ring system and the direct functionalization of the pre-formed heterocyclic core.

One of the most effective methods for introducing the carboxylic acid group at the 2-position of 4-bromobenzo[b]thiophene is through a lithiation reaction followed by carboxylation. This process, while not catalytic in the traditional sense, relies on a stoichiometric amount of a strong organolithium base to act as a catalyst for deprotonation.

A common approach involves the reaction of 4-bromobenzo[b]thiophene with n-butyllithium (n-BuLi) at low temperatures, typically -78 °C, in an inert solvent such as tetrahydrofuran (THF). The n-butyllithium selectively abstracts a proton from the 2-position of the benzothiophene ring, which is the most acidic position, to form a 2-lithio intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield, after acidic workup, the desired this compound. This method is highly efficient for the regioselective introduction of the carboxyl group.

While direct catalytic C-H carboxylation of benzothiophenes is an area of ongoing research, the lithiation-carboxylation sequence remains a robust and widely used method. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions, such as halogen-lithium exchange at the 4-position.

For the synthesis of the precursor, 4-bromobenzo[b]thiophene, various catalytic methods are employed. One patented method involves the cyclization of 2-bromo-6-fluorobenzaldehyde with thioglycolic acid in the presence of a base, followed by a copper-powder-mediated decarboxylation at high temperatures.

Another approach to functionalized benzothiophenes involves palladium-catalyzed cross-coupling reactions. For instance, palladium catalysts are used in Heck, Suzuki, and Sonogashira couplings to introduce various substituents onto the benzothiophene nucleus, although these are more commonly used for derivatization rather than the primary synthesis of the carboxylic acid itself.

The table below summarizes a key catalyst system involved in the synthesis of the target molecule's precursor and the reagents for the subsequent carboxylation.

Catalyst and Reagent Systems in the Synthesis of this compound and Precursors
Synthetic StepCatalyst/Reagent SystemPrecursor/SubstrateProductReaction ConditionsYieldReference
Decarboxylation for Precursor SynthesisCopper powder4-Chlorobenzo[b]thiophene-2-carboxylic acid4-Chlorobenzo[b]thiopheneHigh temperature in quinolineNot specified patsnap.com
Carboxylationn-Butyllithium (n-BuLi), Carbon Dioxide (CO2)4-Bromobenzo[b]thiopheneThis compound-78 °C in THF, followed by quenching with dry iceNot specifiedAnalogous to 3-bromobenzo[b]thiophene carboxylation

Reactivity and Reaction Mechanisms of 4 Bromobenzo B Thiophene 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzo[b]thiophene ring is the primary site for reactions typical of aromatic carboxylic acids. These transformations primarily involve nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid.

One of the most fundamental reactions of 4-bromobenzo[b]thiophene-2-carboxylic acid is its conversion to an ester. This is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction. libretexts.org

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. masterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

Reactant (Alcohol) Catalyst Conditions Product Notes
Methanol (B129727)H₂SO₄RefluxMethyl 4-bromobenzo[b]thiophene-2-carboxylateExcess methanol can be used as the solvent to drive the equilibrium.
EthanolTsOHReflux, Dean-Stark trapEthyl 4-bromobenzo[b]thiophene-2-carboxylateRemoval of water shifts the equilibrium towards the product.
Amyl alcoholDCC, DMAP30°C, DCMPentyl 5-bromothiophene-2-carboxylateA related thiophene (B33073) derivative, illustrating an alternative esterification method. nih.gov

This table presents plausible esterification reactions based on the general principles of Fischer esterification and related reactions.

Variants of the Fischer esterification may utilize different coupling reagents to facilitate the reaction under milder conditions. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also yield esters. nih.gov

Beyond esters, the carboxylic acid moiety of this compound can be converted into other important derivatives, such as acid halides and amides. These transformations significantly expand the synthetic utility of the parent compound.

Acid Halides: The most common method for converting a carboxylic acid to an acid chloride is by treatment with thionyl chloride (SOCl₂). commonorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a better leaving group, which is subsequently displaced by a chloride ion. Oxalyl chloride is another reagent that can be used for this purpose. The resulting 4-bromobenzo[b]thiophene-2-carbonyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other compounds.

Amides: The direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. However, amides can be readily synthesized from the corresponding acid chloride by reacting it with an appropriate amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of amides from the carboxylic acid and an amine.

Reagent Product General Reaction Type
Thionyl chloride (SOCl₂)4-Bromobenzo[b]thiophene-2-carbonyl chlorideAcid Halide Formation
Amine (e.g., R-NH₂) via the acid chloride4-Bromobenzo[b]thiophene-2-carboxamideAmide Formation
Amine (e.g., R-NH₂) with a coupling agent (e.g., DCC)4-Bromobenzo[b]thiophene-2-carboxamideAmide Formation

This table outlines the formation of key carboxylic acid derivatives from this compound.

The formation of esters, acid halides, and amides are all examples of nucleophilic acyl substitution reactions. masterorganicchemistry.compressbooks.pub This class of reactions is fundamental to the chemistry of carboxylic acids and their derivatives. pressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the second step, the leaving group (originally the -OH of the carboxylic acid, or a modified version of it) is expelled, and the carbon-oxygen double bond is reformed. pressbooks.pub

The reactivity of the carboxylic acid towards nucleophilic acyl substitution can be enhanced by converting the hydroxyl group into a better leaving group. For instance, protonation of the carbonyl oxygen under acidic conditions (as in Fischer esterification) makes the carbonyl carbon more electrophilic. masterorganicchemistry.com Similarly, reaction with thionyl chloride converts the -OH group into a chlorosulfite group, which is an excellent leaving group.

Reactions Involving the Bromine Substituent

The bromine atom at the 4-position of the benzo[b]thiophene ring offers another avenue for chemical modification, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution. For many of these reactions, it is often advantageous to first convert the carboxylic acid to an ester to avoid potential interference of the acidic proton with the catalytic cycle. reddit.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine substituent on the this compound (or its ester derivative) can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. mdpi.com For example, the Suzuki-Miyaura coupling of a 3-iodobenzo[b]thiophene (B1338381) derivative with various boronic acids has been demonstrated to proceed efficiently. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This provides a direct route to aryl-alkyne structures. The Sonogashira coupling of 3-iodobenzo[b]thiophenes with terminal alkynes has been successfully employed. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. thermofisher.com This reaction is tolerant of a wide range of functional groups, including esters and carboxylic acids. thermofisher.com The Heck coupling of 3-iodobenzo[b]thiophenes with styrenes has been reported. nih.gov

Coupling Partner Catalyst System Reaction Type Product Type
Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Suzuki-Miyaura4-Arylbenzo[b]thiophene derivative
Terminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Sonogashira4-Alkynylbenzo[b]thiophene derivative
AlkenePd catalyst, Base (e.g., hindered amine)Heck4-Alkenylbenzo[b]thiophene derivative

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the bromine substituent.

While palladium-catalyzed reactions are the most common fate for the bromine substituent, direct nucleophilic aromatic substitution (SₙAr) is another possibility, albeit generally less facile. In an SₙAr reaction, a nucleophile directly displaces the bromide. libretexts.org However, these reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups in the ortho or para positions to the leaving group, which is not the case for this compound. libretexts.orgpressbooks.pub Therefore, SₙAr reactions with this substrate would likely require harsh conditions or very strong nucleophiles. libretexts.org The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring System

Nitration Reactions and Isomer Distribution

The nitration of benzo[b]thiophene-2-carboxylic acid has been shown to yield a mixture of isomers, with substitution occurring at the 3-, 4-, 6-, and 7-positions. rsc.org The reaction conditions can influence the relative proportions of these products. For instance, nitration in a mixture of sulfuric acid and acetic acid at 60°C or in acetic acid and acetic anhydride (B1165640) at 0°C both lead to a similar mixture of isomers. rsc.org In some cases, electrophilic displacement of the carboxy group can also occur, leading to the formation of 2-nitrobenzo[b]thiophene. rsc.org

For this compound, the directing effects of the 4-bromo group must be considered. The bromine atom will likely direct incoming nitro groups to the 5- and 7-positions. The deactivating carboxylic acid group will direct towards the 6-position. Therefore, nitration of this compound is expected to produce a complex mixture of nitro-isomers, with the 5-, 6-, and 7-nitro derivatives being the most probable products. The precise isomer distribution would depend on the specific reaction conditions employed.

Table 1: Predicted Major Products of Nitration of this compound

Product NamePosition of Nitro Group
4-Bromo-5-nitrobenzo[b]thiophene-2-carboxylic acid5
4-Bromo-6-nitrobenzo[b]thiophene-2-carboxylic acid6
4-Bromo-7-nitrobenzo[b]thiophene-2-carboxylic acid7

Note: This table represents predicted products based on directing group effects. Experimental verification is required for confirmation.

Halogenation and Selectivity

Further halogenation of this compound would also be governed by the directing effects of the existing substituents. The introduction of a second halogen atom via electrophilic aromatic substitution is anticipated to occur at the positions activated by the 4-bromo group and not strongly deactivated by the 2-carboxylic acid group. Therefore, the most likely positions for further halogenation are the 5- and 7-positions. The selectivity will be influenced by the nature of the halogenating agent and the reaction conditions.

Reactions of the Thiophene Ring

The thiophene ring of the benzo[b]thiophene system can also undergo specific reactions, although it is generally less reactive than the benzene (B151609) portion towards electrophilic substitution.

Oxidative Cyclization

Oxidative cyclization is a common strategy for the synthesis of the benzo[b]thiophene ring system itself, rather than a reaction of a pre-formed benzo[b]thiophene. nih.gov For instance, 2-(methylthio)phenylacetylenes can undergo palladium-catalyzed oxidative cyclization and alkoxycarbonylation to yield benzo[b]thiophene-3-carboxylic esters. nih.gov This process involves an intramolecular S-5-endo-dig cyclization. While this is a powerful synthetic tool for creating the benzo[b]thiophene core, it is not a typical reaction that this compound would undergo.

Decarboxylation Studies of Benzo[b]thiophene-2-carboxylic Acids

The removal of the carboxylic acid group from the 2-position of the benzo[b]thiophene ring is a significant transformation. Studies on related compounds have demonstrated that this can be achieved under various conditions. For example, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing with 48% hydrobromic acid. zendy.io Another established method for the decarboxylation of nitrobenzo[b]thiophene-2-carboxylic acids involves heating with copper powder in quinoline. cdnsciencepub.com This latter method has been employed in the structural elucidation of nitration products. cdnsciencepub.com

The mechanism of decarboxylation of 2-thiophenecarboxylic acids is thought to proceed through an ipso-substitution pathway, which is a form of electrophilic aromatic substitution. youtube.com However, thiophene-2-carboxylic acids are generally more resistant to decarboxylation under these conditions compared to their furan (B31954) and pyrrole (B145914) analogues. youtube.com The decarboxylation of this compound would likely require forcing conditions, such as high temperatures in the presence of a catalyst like copper, or treatment with strong mineral acids.

Table 2: Reagents for Decarboxylation of Benzo[b]thiophene-2-carboxylic Acid Derivatives

Reagent(s)Substrate ExampleReference
48% Hydrobromic Acid5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid zendy.io
Copper-QuinolineNitrobenzo[b]thiophene-2-carboxylic acids cdnsciencepub.com

Applications and Advanced Research Areas

Medicinal Chemistry and Drug Discovery

The primary application of 4-bromobenzo[b]thiophene-2-carboxylic acid lies within the pharmaceutical sector, where it functions as a key intermediate in the synthesis of modern drugs and as a scaffold for the development of new therapeutic agents.

The compound is a pivotal starting material or intermediate in the multi-step synthesis of several active pharmaceutical ingredients (APIs). The carboxylic acid group can be strategically removed or modified, while the bromine atom provides a reactive site for cross-coupling reactions to build more complex molecular architectures.

This compound is instrumental in the synthesis of intermediates for atypical antipsychotic drugs like Brexpiprazole. molkem.com The manufacturing process often involves the decarboxylation of this compound to yield 4-bromobenzo[b]thiophene. blogspot.comhsppharma.com This resulting intermediate, 4-bromobenzo[b]thiophene, is a critical precursor for Brexpiprazole. hsppharma.comnbinno.com

This intermediate is then typically coupled with a piperazine derivative in a key C-N bond-forming reaction, such as the Buchwald-Hartwig amination, to construct the core of the final drug molecule. ias.ac.in A patent for the synthesis of 4-bromobenzo[b]thiophene, an important intermediate for "Epiprazole" (a drug used for treating schizophrenia), highlights its role in forming these complex pharmaceuticals. google.com

Table 1: Role in Brexpiprazole Synthesis

Step Compound Name Role of this compound
1 This compound Starting material
2 4-Bromobenzo[b]thiophene Generated via decarboxylation of the starting material. blogspot.com
3 1-(Benzo[b]thiophen-4-yl)piperazine Formed by coupling 4-bromobenzo[b]thiophene with piperazine. ias.ac.in

The benzo[b]thiophene skeleton is the core structural motif of Raloxifene (B1678788), a selective estrogen receptor modulator (SERM) used for the treatment of osteoporosis. ktu.edunih.gov While direct synthesis from this compound is not the primary route, this compound serves as a valuable starting material for creating substituted benzo[b]thiophene cores necessary for Raloxifene and its analogs. nih.govijpsjournal.com The functional groups on the acid allow for the introduction of the specific side chains and moieties that are crucial for the biological activity of Raloxifene. nih.gov

The benzo[b]thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. ktu.eduijpsjournal.com Derivatives synthesized from precursors like this compound have shown significant potential across various therapeutic areas.

Benzo[b]thiophene derivatives have been extensively investigated for their potential as anticancer agents. ijpsjournal.comnih.gov Research has shown that compounds derived from the benzo[b]thiophene scaffold can inhibit tumor growth and metastasis. nih.govnih.gov

Targeting the RhoA/ROCK Pathway: A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, close structural isomers of the title compound, found that they could significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govnih.gov

Platinum-Based Complexes: In another study, a platinum(IV) complex incorporating 3-chlorobenzo[b]thiophene-2-carboxylic acid demonstrated significant anticancer activity against A2780 cells with an IC₅₀ value of just 0.4 ± 0.3 μM. mdpi.com

Apoptosis Induction: Certain derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com

General Cytotoxicity: A novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), showed notable cytotoxic effects against a panel of cancer cell lines including HepG2, Caco-2, and Panc-1. oiccpress.com

Table 2: Anticancer Activity of Selected Benzo[b]thiophene Derivatives

Derivative Class Cancer Cell Line Mechanism/Activity Noted
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides MDA-MB-231 (Breast) Inhibition of proliferation, migration, and invasion via the RhoA/ROCK pathway. nih.govnih.gov
Platinum(IV) complexes with 3-chlorobenzo[b]thiophene-2-carboxylic acid A2780 (Ovarian) High cytotoxicity (IC₅₀ = 0.4 ± 0.3 μM). mdpi.com
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates MCF-7 (Breast) Apoptosis induction. mdpi.com

The benzo[b]thiophene scaffold is also a key feature in compounds developed for their anti-inflammatory and pain-reducing (anti-nociceptive) properties. ijpsjournal.comnih.gov Studies have demonstrated that modifying the core structure can lead to potent agents that modulate inflammatory pathways. For instance, certain 2-substituted benzo[b]thiophene derivatives have shown significant potential as anti-inflammatory and anti-nociceptive agents. ijpsjournal.com The derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to significantly reduce inflammatory responses in LPS-induced macrophage cells by inhibiting pro-inflammatory genes like COX-2 and TNF-α. oiccpress.com

Development of Biologically Active Benzo[b]thiophene Derivatives

Antimicrobial and Antibacterial Agents

The benzo[b]thiophene nucleus is a recognized pharmacophore in the development of new antimicrobial and antibacterial agents, particularly in the face of rising multidrug-resistant pathogens. nih.govmdpi.com Research into benzo[b]thiophene-2-carboxamide derivatives has shown that these compounds can be synthesized to target bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and vancomycin-resistant Enterococcus faecium. uow.edu.aunih.gov

A study focused on the synthesis of benzo[b]thiophene acylhydrazones, derived from substituted benzo[b]thiophene-2-carboxylic hydrazide, yielded a series of compounds with significant antibacterial activity. nih.govmdpi.com One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including clinically isolated resistant strains. nih.gov This highlights the potential of modifications at the 6-position of the benzo[b]thiophene ring, analogous to the 4-bromo substitution, in enhancing antibacterial potency.

Further investigations into the structure-activity relationship (SAR) of these compounds have revealed that substitutions on the benzo[b]thiophene ring are crucial for their antimicrobial efficacy. nih.gov Specifically, the introduction of a halogen at various positions has been a strategic approach to modulate the biological activity of these molecules.

Antidiabetic Agents

Derivatives of benzo[b]thiophene have shown promise as potential therapeutic agents for diabetes. mdpi.com One of the key mechanisms explored is the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.netnih.gov By inhibiting this enzyme, the rate of glucose absorption can be controlled, which is a crucial aspect of managing type 2 diabetes. researchgate.net

A study evaluating novel benzothiophenes, including Schiff bases and 1,3,4-oxadiazole adducts of benzo[b]thiophene-2-carbohydrazide, identified them as potential α-amylase inhibitors. researchgate.netnih.gov In vitro studies revealed that some of these derivatives exhibited lower IC50 values than the standard drug, acarbose, indicating potent inhibitory activity. nih.gov For instance, certain 1,3,4-oxadiazole adducts of benzo[b]thiophene demonstrated significant α-amylase inhibitory potential. researchgate.net

Furthermore, some substituted thiophene (B33073) and benzo[b]thiophene derivatives have been found to transactivate peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose homeostasis. tandfonline.com In vivo studies in diabetic mice showed that these compounds could significantly decrease blood glucose levels, improve glucose tolerance, and enhance the function of pancreatic β-cells. tandfonline.com

Kinase Inhibitors (e.g., STAT3, LIMK, PIM, MK2)

The benzo[b]thiophene scaffold has been identified as a valuable framework for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when abnormally activated, plays a critical role in tumor cell proliferation, survival, and migration. nih.govresearchgate.net Consequently, inhibiting STAT3 is an attractive strategy for cancer treatment. nih.gov A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed and shown to inhibit the phosphorylation of the STAT3 SH2 domain. nih.govacs.org The incorporation of basic flexible groups through an amide bond to the benzo[b]thiophene 1,1-dioxide core structure resulted in compounds with high antiproliferative potency. nih.govacs.org

LIMK Inhibitors: High throughput screening has led to the identification of 3-aminobenzo[b]thiophene-2-carboxamides as inhibitors of LIM domain kinase 1 (LIMK1). wehi.edu.au Further development of these initial hits into tricyclic 4-aminobenzothieno[3,2-d]pyrimidines resulted in a significant increase in potency, with the 7-phenyl-4-aminobenzothieno[3,2-d]pyrimidine emerging as a lead candidate for LIMK1 inhibition. wehi.edu.au

PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in various cancers. Benzothienopyrimidinones have been discovered as a novel class of potent pan-Pim kinase inhibitors, with some compounds exhibiting subnanomolar to low single-digit nanomolar Ki values and excellent selectivity. acs.org

MK2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream substrate of p38 kinase and is involved in the regulation of proinflammatory cytokines. doi.org Benzothiophene derivatives have been developed as potent and selective MK2 inhibitors. nih.gov One such inhibitor, PF-3644022, has demonstrated oral efficacy in both acute and chronic models of inflammation. doi.org

Estrogen Receptor Modulators

Selective estrogen receptor modulators (SERMs) are compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. nih.gov Benzo[b]thiophene derivatives form a clinically significant class of SERMs, with raloxifene being a prominent example used for the prevention and treatment of osteoporosis and breast cancer. nih.govnih.gov These compounds ideally act as ER antagonists in breast and uterine tissues while functioning as agonists in bone and the brain. nih.gov

The development of benzo[b]thiophene-based SERMs has focused on modulating their affinity for the two estrogen receptor subtypes, ERα and ERβ, as well as their oxidative activity. nih.gov By strategically modifying the substituents on the benzo[b]thiophene core, researchers have been able to generate a family of SERMs with a range of ERα/ERβ selectivity and varied redox properties. nih.gov This allows for the fine-tuning of their therapeutic profiles to maximize beneficial effects while minimizing potential risks. nih.gov

Antiviral Agents (e.g., Anti-norovirus)

While direct studies on this compound as an antiviral agent are limited, research on structurally related heterocyclic carboxamides has shown potential in this area. A cell-based screening for anti-norovirus agents identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an active compound. jst.go.jp

Subsequent structure-activity relationship studies on analogues of this hit compound revealed that while the benzothiophene derivative itself (N-(6-Fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide) had almost no antiviral activity, halogenated thiophene rings conjugated to an amide bond at the 2-position were essential for anti-norovirus activity. jst.go.jp This suggests that while the core benzo[b]thiophene structure may not be optimal for this specific viral target, the broader class of thiophene carboxamides, which includes derivatives of this compound, warrants further investigation in antiviral research.

Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene Analogues

Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective therapeutic agents based on the benzo[b]thiophene scaffold. These studies systematically alter the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

For antimicrobial agents, SAR studies have shown that the nature and position of substituents on the benzo[b]thiophene ring are critical. nih.gov For instance, the presence of a halogen at the 3-position and an alcohol moiety at the 2-position can significantly enhance activity against Gram-positive bacteria and fungi. nih.gov In a series of benzo[b]thiophene acylhydrazones, diversification of the aromatic ring and substitutions at the 6-position of the benzo[b]thiophene nucleus were key to identifying potent antibacterial hits. nih.gov

In the context of kinase inhibitors, SAR studies have guided the optimization of benzo[b]thiophene derivatives for increased potency and selectivity. For STAT3 inhibitors, the addition of basic flexible groups to the benzo[b]thiophene 1,1-dioxide core via an amide linkage was found to be crucial for enhanced antiproliferative activity. nih.govacs.org Similarly, for MK2 inhibitors, modifications to the hinge-binding element of the benzothiophene scaffold and the addition of selectivity-promoting substituents led to improved enzyme potency and cellular activity. doi.org

Targeting Specific Biological Pathways (e.g., RhoA/ROCK pathway)

Beyond targeting individual enzymes or receptors, benzo[b]thiophene derivatives are being investigated for their ability to modulate specific biological signaling pathways implicated in disease. One such pathway is the RhoA/ROCK pathway, which is involved in regulating cellular processes that promote tumor growth and metastasis. tandfonline.comnih.govresearchgate.nettandfonline.com

Researchers have synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives based on a known covalent inhibitor of RhoA. tandfonline.comnih.govresearchgate.nettandfonline.com Structure-activity relationship studies of these derivatives revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced their anti-proliferative activity. tandfonline.comnih.govresearchgate.nettandfonline.com One of the synthesized compounds significantly inhibited the proliferation, migration, and invasion of breast cancer cells and promoted apoptosis. tandfonline.comnih.govresearchgate.nettandfonline.com The inhibitory activity was confirmed to be mediated through the RhoA/ROCK pathway by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers. tandfonline.comnih.govresearchgate.nettandfonline.com This research provides a basis for developing novel anticancer agents that specifically target the RhoA/ROCK signaling cascade. tandfonline.comnih.govresearchgate.nettandfonline.com

Drug Design and Molecular Docking Analysis

The benzo[b]thiophene core is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. nih.gov Derivatives of benzo[b]thiophene have been investigated for their potential as antimicrobial, anti-cancer, anti-inflammatory, and anticonvulsant agents, among others. nih.gov The structural similarity of this scaffold to biologically active molecules makes it a prime candidate for the rational design of new, potent therapeutic leads. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. For instance, studies on benzo[b]thiophene-chalcone hybrids have utilized molecular docking to elucidate their binding interactions with cholinesterase enzymes, which are targets in the treatment of Alzheimer's disease. mdpi.com In other research, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were designed as potential anticancer agents targeting the RhoA/ROCK pathway, with molecular docking analysis revealing their binding patterns within the protein's active site. nih.gov While specific docking studies on this compound are not extensively detailed in the literature, the broader class of benzo[b]thiophene derivatives serves as a foundation for its potential application in targeted drug design. The carboxylic acid group can act as a key interaction point (e.g., hydrogen bond donor/acceptor), while the brominated benzothiophene core provides a scaffold that can be oriented within a receptor's binding pocket.

Materials Science and Advanced Materials

The conjugated π-system of the benzo[b]thiophene core makes it an excellent candidate for the development of novel organic electronic materials.

Thiophenes and their benzo derivatives are fundamental components in the field of organic semiconductors. polito.itmerckmillipore.com The benzo[b]thiophene structure, in particular, is utilized for its favorable characteristics, which include high charge carrier mobility, good thermal stability, and the potential for solution-processability. mdpi.com These properties are essential for creating efficient and low-cost organic electronic devices. Researchers have synthesized and characterized numerous benzo[b]thiophene derivatives for use as the active semiconductor layer in organic thin-film transistors (OTFTs). mdpi.comresearchgate.net The introduction of bromine atoms onto the benzo[b]thiophene core, as in this compound, can significantly influence the material's electronic properties and molecular packing in the solid state, which in turn affects device performance. rsc.org

Derivatives of benzo[b]thiophene are promising materials for a variety of organic electronic devices. Their high charge carrier mobility and tunable electronic properties have led to their application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.com The structural modifications, such as the addition of bromine or carboxylic acid groups, allow for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for efficient charge injection and transport in devices. In the context of organic solar cells, benzo[b]thiophene-based materials can be used as electron-donating components in the active layer, which is responsible for light absorption and charge generation. researchgate.net While direct applications of this compound in devices are still an emerging area of research, the foundational studies on related brominated benzo[b]thiophenes demonstrate their potential in these technologies. rsc.org

The photophysical properties of a molecule, such as its absorption and emission of light, are central to its application in optoelectronic devices. For benzo[b]thiophene derivatives, these properties are heavily influenced by their chemical structure. Studies on brominated aip.orgbenzothieno[3,2-b]benzothiophene, a related compound, show how halogenation can alter the molecular packing from a herringbone to a π-stacked arrangement. rsc.org This change in packing leads to a marked red-shift (a shift to longer wavelengths) in both the absorption and emission spectra in the solid state compared to in solution. rsc.org

The introduction of bromine atoms can also quench photoluminescence due to the heavy-atom effect, which promotes intersystem crossing to non-emissive triplet states. chemrxiv.org The carboxylic acid group on this compound can further modify these properties through its electron-withdrawing nature and its ability to form intermolecular hydrogen bonds, which can influence aggregation and solid-state morphology.

Table 1: Illustrative Photophysical Properties of Brominated Benzothiophene Derivatives
Compound ClassPropertyObservationReference
Dibrominated aip.orgbenzothieno[3,2-b]benzothiopheneAbsorption (Solid State)Red-shifted compared to non-brominated analogue rsc.org
Dibrominated aip.orgbenzothieno[3,2-b]benzothiopheneEmission (Solid State)Significant red-shift (44 nm) compared to solution rsc.org
Brominated 1,3-diazaazulenesQuantum YieldDecreases with increased bromination chemrxiv.org

Computational Chemistry and Theoretical Studies

Theoretical calculations provide deep insights into the intrinsic properties of molecules, guiding experimental work in both drug design and materials science.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO and LUMO energy levels. aip.orgmdpi.com The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and its potential as an organic semiconductor. mdpi.com

Comparative DFT studies on benzo[b]thiophene-2-carboxylic acid and its parent compound, thiophene-2-carboxylic acid, have shown that the fused benzene (B151609) ring increases the stability of the molecule. aip.org Such calculations are also used to generate molecular electrostatic potential maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules, such as a biological receptor or another semiconductor molecule in a thin film. researchgate.net These theoretical studies are invaluable for understanding the structure-property relationships that govern the performance of benzo[b]thiophene derivatives in their various applications.

Table 2: Key Parameters from DFT Studies on Thiophene Carboxylic Acid Derivatives
ParameterSignificanceTypical Application
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation energyOrganic Semiconductors, Drug Reactivity
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts intermolecular interactionsDrug Design, Materials Science
Optimized Molecular GeometryPredicts the most stable 3D structure of the moleculeSpectroscopy, Docking Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into its structural dynamics, interactions with solvent molecules, and its behavior in condensed phases. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

By simulating the molecule in various environments, such as in aqueous solution or in a crystalline state, researchers can analyze its conformational flexibility, the stability of different rotamers of the carboxylic acid group, and the dynamics of intermolecular interactions. For instance, MD simulations can reveal the preferred solvation shells around the molecule and the residence times of solvent molecules in close proximity to the bromine, sulfur, and carboxylic acid moieties. This information is crucial for understanding its solubility and reactivity in different media.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue
Simulation SoftwareGROMACS
Force FieldOPLS-AA
Solvent ModelTIP3P Water
System Size1 molecule of this compound in a 40 Å x 40 Å x 40 Å box of water
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to perform detailed electronic structure analyses. These calculations can determine the distribution of electron density, the energies and shapes of molecular orbitals, and various electronic properties.

Key aspects of the electronic structure that are investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and its electronic excitation properties. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich benzothiophene ring system, while the LUMO may have significant contributions from the carboxylic acid group.

Table 2: Calculated Electronic Properties of Benzo[b]thiophene Derivatives from DFT Studies

PropertyBenzo[b]thiophene-2-carboxylic acid4-Chlorobenzo[b]thiophene-2-carboxylic acid
HOMO Energy (eV)-6.5-6.7
LUMO Energy (eV)-1.8-2.0
HOMO-LUMO Gap (eV)4.74.7
Dipole Moment (Debye)2.53.1

Note: This table presents data for related compounds to illustrate the type of information obtained from electronic structure analysis.

Intermolecular Interactions and Hydrogen Bonding

The crystalline structure and bulk properties of this compound are governed by intermolecular interactions, with hydrogen bonding playing a pivotal role. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Beyond this primary interaction, other weaker interactions, such as C-H···O, C-H···π, and halogen bonding (Br···O or Br···S), can also influence the crystal packing. The presence of the bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that can be significant in crystal engineering. X-ray diffraction studies on similar bromo-substituted carboxylic acids have revealed the importance of these interactions in directing the supramolecular assembly. researchgate.netnih.govnsf.gov

Conformational Analysis

Conformational analysis of this compound focuses on the orientation of the carboxylic acid group relative to the benzothiophene ring. The rotation around the single bond connecting the carboxyl group to the thiophene ring gives rise to different conformers. Computational studies on related 2-aroylbenzo[b]thiophenes have shown a preference for planar or nearly planar conformations. rsc.orgrsc.org

For this compound, the two primary planar conformers would be the S,O-cis (or Z) conformation, where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, and the S,O-trans (or E) conformation, where it is oriented away. The relative stability of these conformers is determined by a balance of steric and electronic effects. Theoretical calculations can predict the energy difference between these conformers and the rotational energy barrier separating them.

Spectroscopic Property Simulations (e.g., UV-Vis, NMR, IR, Raman)

Computational chemistry provides powerful tools for simulating and interpreting various types of spectra. For this compound, theoretical calculations can predict its spectroscopic signatures, which can then be compared with experimental data to confirm its structure and understand its electronic and vibrational properties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. This analysis helps to assign the observed spectral features to specific molecular orbital transitions.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing calculated and experimental NMR spectra is a standard method for structural elucidation.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a detailed assignment of the vibrational modes of the molecule, linking specific spectral peaks to the stretching and bending motions of particular bonds and functional groups. mdpi.com

Quantum Chemical Approaches

A wide range of quantum chemical approaches are utilized to study this compound, each offering a different level of accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), and more commonly, Density Functional Theory (DFT) are employed. mdpi.comnih.govnih.gov

DFT, with various exchange-correlation functionals (e.g., B3LYP, PBE0), offers a good balance between accuracy and computational efficiency for molecules of this size. These methods are used to optimize the molecular geometry, calculate electronic and thermodynamic properties, and simulate spectra. The choice of the basis set (e.g., 6-31G(d,p), cc-pVTZ) is also crucial for obtaining reliable results. These quantum chemical calculations form the foundation for many of the advanced research areas discussed, providing the fundamental data for electronic structure analysis, conformational analysis, and spectroscopic simulations.

Catalysis

While specific catalytic applications of this compound are not extensively documented, the benzo[b]thiophene scaffold is a known pharmacophore and its derivatives are used as precursors in the synthesis of more complex molecules. nih.govnih.gov In the context of catalysis, this molecule can be considered in several ways:

As a Ligand Precursor: The carboxylic acid functionality can be used to coordinate with metal centers, and the benzothiophene backbone can be further functionalized to create novel ligands for homogeneous catalysis. The electronic properties of the ligand, influenced by the bromine substituent, could modulate the catalytic activity of the metal center.

In Organocatalysis: The carboxylic acid group itself can act as a Brønsted acid catalyst in certain organic reactions.

As a Substrate in Catalytic Reactions: this compound can serve as a building block in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) where the bromine atom is substituted to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules.

Role in Catalytic Systems

The direct role of this compound as a component in catalytic systems is an emerging area of research. While specific examples detailing its use as a ligand or catalyst are not extensively documented, the inherent electronic and structural features of the benzothiophene scaffold suggest its potential in catalysis. Functionalized benzothiophenes are recognized for their applications in materials science and as bioactive scaffolds. rsc.org The development of new catalytic platforms is a dynamic field, with a focus on creating novel molecular architectures that can enhance reactivity and selectivity. researchgate.net

Recent advancements in catalysis have explored the asymmetric functionalization of thiophene and benzothiophene derivatives. rsc.orgrsc.org These studies often involve the use of chiral catalysts to induce stereoselectivity in reactions involving the thiophene core. rsc.org While these examples focus on the modification of the benzothiophene ring itself, they highlight the importance of this heterocyclic system in the design of new chemical transformations. The presence of both a bromine atom and a carboxylic acid group on the this compound molecule offers multiple points for modification, suggesting its potential as a versatile scaffold for the development of new ligands for metal-catalyzed reactions.

Furthermore, photocatalytic methods for the synthesis of benzothiophenes are being developed, offering milder reaction conditions compared to traditional transition-metal-catalyzed approaches. acs.org This indicates a growing interest in the catalytic transformations involving the benzothiophene core, which may eventually lead to the exploration of derivatives like this compound in catalytic applications. The continued research into the functionalization of benzofused heteroaromatic compounds through various catalytic methods, including metal catalysis, photocatalysis, and electrocatalysis, is expected to unveil new applications for this class of molecules. researchgate.net

Role as a Synthetic Intermediate

This compound is a valuable synthetic intermediate, primarily due to the presence of two key functional groups: the bromine atom at the 4-position and the carboxylic acid group at the 2-position. These groups provide strategic points for a variety of chemical modifications, making the molecule a versatile building block for the synthesis of more complex organic structures.

The bromine atom on the aromatic ring is particularly significant as it allows for participation in a wide range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily substituted using transition-metal-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. semanticscholar.org This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzothiophene core, leading to a diverse array of derivatives.

The carboxylic acid functionality at the 2-position further enhances the synthetic utility of this compound. It can be converted into a variety of other functional groups, including esters, amides, and acid chlorides. These transformations are crucial for building larger molecules and for introducing specific functionalities required for biological activity or material properties. For example, the synthesis of benzothiophene acylhydrazones with potential antimicrobial activity has been reported, starting from the corresponding benzothiophene-2-carboxylic hydrazide. nih.gov

Q & A

Q. What are the recommended protocols for synthesizing 4-bromobenzo[b]thiophene-2-carboxylic acid?

Methodological Answer: A common synthesis route involves coupling reactions using this compound with aromatic/aliphatic amines or phenols. For example, coupling with p-cresol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields p-tolyl 4-bromobenzo[b]thiophene-2-carboxylate . Hydrolysis of methyl benzo[b]thiophene-2-carboxylate intermediates (synthesized from substituted 2-fluorobenzaldehyde and methyl ethyl 2-mercaptoacetate) can also generate the carboxylic acid derivative .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use high-performance liquid chromatography (HPLC) with a minimum purity threshold of 98% (as per industry standards for intermediates) .
  • Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy to verify the bromine substitution at the 4-position and the carboxylic acid moiety at the 2-position.
  • Thermal Properties: Determine the melting point (expected range: 217–220°C for analogous fluorinated derivatives) using differential scanning calorimetry (DSC) .

Q. What solvents and conditions are suitable for dissolving this compound?

Methodological Answer: While direct solubility data for the 4-bromo derivative is limited, structurally similar compounds like thiophene-2-carboxylic acid are water-soluble . However, the bromo substituent likely reduces polarity; thus, polar aprotic solvents (e.g., N,N-dimethylformamide (DMF)) or dimethyl sulfoxide (DMSO) are recommended for reactions. Pre-solubilization in DMF at 60°C has been used in coupling reactions .

Advanced Research Questions

Q. How can palladium-catalyzed decarboxylative coupling reactions be applied to functionalize this compound?

Methodological Answer: Pd-catalyzed decarboxylative Heck coupling enables regioselective functionalization. For example, AgCl generated in situ π-coordinates with the carboxyl oxygen, facilitating CO₂ dissociation and coupling with styrenes. The presence of a bromine substituent reduces adjacent π-π interactions, enhancing decarboxylation efficiency . Key conditions:

  • Catalyst: Pd(OAc)₂ or PdCl₂.
  • Ligand: Phosphine ligands (e.g., PPh₃).
  • Solvent: Acetonitrile or DMF at 80–100°C.

Q. What insights do computational studies provide about the reactivity of this compound?

Methodological Answer: Density functional theory (DFT) calculations reveal that the bromine substituent lowers the energy barrier for decarboxylation by destabilizing the carboxylate intermediate. AgCl coordination further stabilizes the transition state, making CO₂ dissociation rate-determining . These findings guide the design of reactions requiring selective bond cleavage or functionalization.

Q. How does substituent position (e.g., bromine at 4- vs. 6-position) influence biological activity in thiophene derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies show that substituent position critically affects bioactivity. For example:

  • Antimicrobial Activity: Amino group positioning on thiophene-2-carboxylic acid derivatives alters minimum inhibitory concentrations (MICs). Isopropylamine substitutions at specific positions enhance potency .
  • Enzyme Inhibition: Bromine at the 4-position (vs. 6-position) may sterically hinder or promote interactions with target proteins like STAT3, as seen in benzo[b]thiophene-1,1-dioxide derivatives .

Q. What strategies optimize the stability of this compound in aqueous environments?

Methodological Answer:

  • pH Control: Maintain acidic conditions (pH < 4) to protonate the carboxylic acid group, reducing hydrolysis.
  • Lyophilization: Lyophilize the compound for long-term storage, as moisture content above 0.5% accelerates degradation .
  • Chelating Agents: Add EDTA to sequester metal ions that catalyze decomposition in aqueous solutions .

Methodological Considerations Table

Aspect Recommendations Reference
Synthesis Use DCC/DMAP for coupling; hydrolyze esters with NaOH/EtOH.
Purification Recrystallize from ethyl acetate/hexane; HPLC for >98% purity.
Functionalization Pd/AgCl-catalyzed Heck coupling; optimize with DFT-guided substituent positioning.
Stability Store at -20°C under inert gas; limit moisture to <0.5%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.